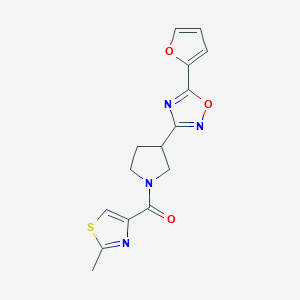

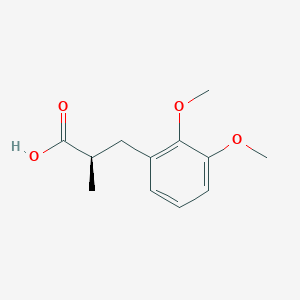

![molecular formula C20H23NO5S B3016117 2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-41-9](/img/structure/B3016117.png)

2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

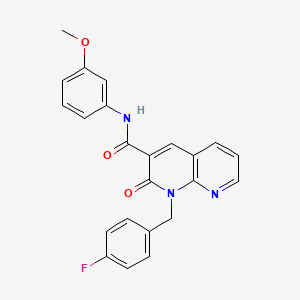

The compound "2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide" is a derivative of the benzothiazepine class, which is a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the compound's characteristics.

Synthesis Analysis

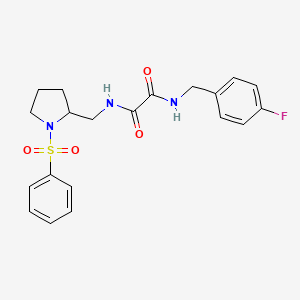

The synthesis of related benzothiazepine derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, solid-phase synthesis methods have been described for the production of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are structurally similar to the compound of interest . These methods utilize polymer-supported α-amino acids, sulfonylation, and subsequent cyclization steps to achieve the desired compounds.

Molecular Structure Analysis

The molecular structure of benzothiazepines is characterized by a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the 3,4-dimethoxyphenyl group is known to influence the electronic properties of the molecule . The 2,3-dihydrobenzo[b][1,4]thiazepines are reported to exist in a boat conformation and do not invert within a wide temperature range .

Chemical Reactions Analysis

Benzothiazepines can undergo various chemical reactions depending on their substituents. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group and can be removed under certain conditions . The reactivity of the benzothiazepine ring can lead to hydrolysis or reaction with reagents like 2,4-dinitrophenylhydrazine to yield different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazepines are influenced by their substituents. The introduction of electron-donating groups like methoxy can affect the molecule's electron distribution and reactivity . The antimicrobial activity of some benzothiazepine derivatives has been evaluated, and certain compounds have shown activity comparable to standard drugs . The stability of the seven-membered ring and its resistance to inversion contribute to the compound's robustness .

科学的研究の応用

Synthesis and Structural Studies

- Formation and Ring Contraction: The compound undergoes alkoxide-promoted ring expansion and cyclization to form various benzo-thiazepine dioxides, illustrating its potential in complex chemical syntheses (Khalaj & Adibpour, 2008).

- Solid-Phase Synthesis: A method for the solid-phase synthesis of benzo-thiazepine dioxides from polymer-supported α-amino acids, highlighting its utility in parallel/combinatorial synthesis (Trapani, Volná, & Soural, 2016).

- Synthesis from Coumarin Derivatives: The compound is synthesized from coumarin derivatives, demonstrating its accessibility from various starting materials (Levai et al., 2007).

Medicinal Chemistry Applications

- Antimicrobial Activity: Certain derivatives exhibit antibacterial and antifungal properties, indicating potential pharmaceutical applications (Kumar et al., 2013).

- Thrombin Inhibitory Activity: Some dibutyl benzothiazepinone derivatives show thrombin inhibition, suggesting a role in thromboembolic disorder treatment (Baburajeev et al., 2019).

Chemical and Physical Properties

- Reactivity and Stability: The compound's derivatives exhibit specific reactivity patterns and stability characteristics, contributing to our understanding of its chemical behavior (Orlov, Kolos, & Ruzhitskaya, 1983).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-4-11-21-15-7-5-6-8-18(15)27(23,24)19(13-20(21)22)14-9-10-16(25-2)17(12-14)26-3/h5-10,12,19H,4,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDLRVROPHFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)

![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)